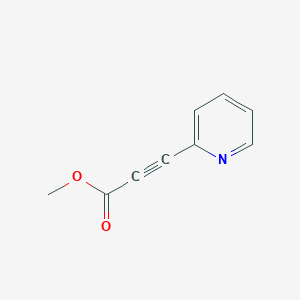

![molecular formula C15H22N2O4S2 B2443757 (1R,5S)-N,N-dimethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-sulfonamide CAS No. 1448131-37-0](/img/structure/B2443757.png)

(1R,5S)-N,N-dimethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

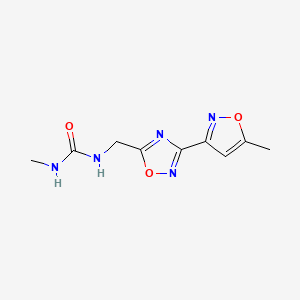

(1R,5S)-N,N-dimethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-sulfonamide, also known as DMTS, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTS belongs to the class of sulfonamide compounds, which have been widely used as antibacterial agents. However, DMTS has been found to exhibit unique properties that make it a promising candidate for various scientific research applications.

Applications De Recherche Scientifique

Drug Discovery

The 2-azabicyclo [3.2.1]octane core, which is a part of the compound, has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .

Synthetic Organic Chemistry

The compound’s unique structure makes it a challenging scaffold to acquire, and it has been used in synthetic organic chemistry . The synthetic approaches to access this bicyclic architecture have been summarized in several reviews .

Biomass Valorization

The compound has been used in the valorization of biomass-derived compounds through photochemical transformations .

Palladium-Catalyzed Reactions

The compound has been used in palladium-catalyzed reactions of aziridines .

Tropane Alkaloids Synthesis

The 8-azabicyclo [3.2.1]octane scaffold, which is a part of the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Nematicidal Activity

The compound has shown inhibition activities against root-knot nematodes M. incognita .

Mécanisme D'action

Target of Action

The primary target of the compound 3-(BENZENESULFONYL)-N,N-DIMETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-SULFONAMIDE, also known as (1R,5S)-N,N-dimethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-sulfonamide, is the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme plays a crucial role in the degradation of endogenous palmitoylethanolamide (PEA), a fatty acid amide that has anti-inflammatory and analgesic properties .

Mode of Action

The compound interacts with NAAA by inhibiting its activity, thus preserving PEA from degradation . This results in an increase and prolongation of PEA’s anti-inflammatory and analgesic efficacy at the inflamed site . The compound inhibits human NAAA in the low nanomolar range with a non-covalent mechanism of action .

Biochemical Pathways

By inhibiting NAAA, the compound affects the biochemical pathway of PEA degradation . This leads to an increase in the levels of PEA, which in turn modulates several downstream effects, including the reduction of inflammation and pain .

Pharmacokinetics

The compound has been found to have a favorable biochemical, in vitro, and in vivo drug-like profile , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of NAAA activity, leading to an increase in PEA levels . This results in enhanced anti-inflammatory and analgesic effects, as PEA is known to exert these effects through its interaction with peroxisome proliferator-activated receptor alpha (PPARα) and other targets .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N,N-dimethyl-8-azabicyclo[3.2.1]octane-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S2/c1-16(2)23(20,21)17-12-8-9-13(17)11-15(10-12)22(18,19)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVIGTPCPCYFFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C2CCC1CC(C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-N,N-dimethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone](/img/structure/B2443679.png)

![N'-[(1E)-(2,4-dichlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2443682.png)

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B2443685.png)

![N-(2-furylmethyl)-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2443690.png)

![N-[2-(4-methylphenyl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2443696.png)